molecular formula C12H15NO2 B128145 Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate CAS No. 156545-91-4

Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate

Cat. No. B128145
CAS RN: 156545-91-4
M. Wt: 205.25 g/mol
InChI Key: ZYKBDGYQTKXXTM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate” is a chemical compound . It is also known as “trans-4- [ [ (1,1-dimethylethoxy)carbonyl]amino]cyclohexaneacetic Acid Methyl Ester” and "Methyl 2- [trans-4- [ (tert-Butoxycarbonyl)amino]cyclohexyl]acetate" .


Physical And Chemical Properties Analysis

“Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate” has a molecular weight of 205.26 . It is shipped at normal temperature and is in the form of oil .

Scientific Research Applications

Antibiotic Properties and Biological Activity

Janibacter limosus cultures produced a tetrahydroquinoline derivative with high biological activity against bacteria and fungi, showcasing the potential of Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate derivatives in antibiotic applications (Asolkar et al., 2004).

Chemical Synthesis and Reactivity

The compound's derivatives have been utilized in synthetic chemistry, highlighting their versatility in creating complex molecules. For instance, dehydrogenation of similar compounds has been explored to generate anti-azomethine ylides stereospecifically, indicating the reactivity and potential of Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate in synthesizing nitrogen-containing heterocycles (Grigg & Heaney, 1989). Additionally, redox-neutral annulations involving dual C-H functionalization have been demonstrated with tetrahydroisoquinoline, showing the compound's utility in organic synthesis (Paul, Adili, & Seidel, 2019).

Therapeutic Potential

Tetrahydroisoquinolines, which are structurally related to Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate, have been identified as privileged scaffolds in drug discovery, especially in the areas of cancer and central nervous system disorders. Their therapeutic potential spans across various diseases, including cancer, malaria, and metabolic disorders, showcasing the wide-ranging implications of research on compounds like Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate (Singh & Shah, 2017).

Safety and Hazards

“Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate” is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKBDGYQTKXXTM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate

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